
N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound characterized by the presence of difluorophenyl and methoxybenzyl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 2,5-difluoroaniline with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired oxalamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluorophenyl and methoxybenzyl groups may enhance binding affinity to these targets, leading to modulation of biological pathways. Specific pathways involved would depend on the context of its application, such as enzyme inhibition in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,5-difluorophenyl)-N2-(4-ethoxybenzyl)oxalamide
- N1-(2,5-difluorophenyl)-N2-(4-methylbenzyl)oxalamide
Uniqueness
N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide is unique due to the presence of both difluorophenyl and methoxybenzyl groups, which may confer specific chemical and biological properties not found in similar compounds. These structural features can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c1-23-12-5-2-10(3-6-12)9-19-15(21)16(22)20-14-8-11(17)4-7-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUWAVDGQWTXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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